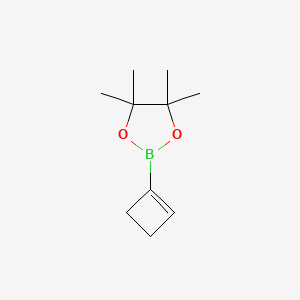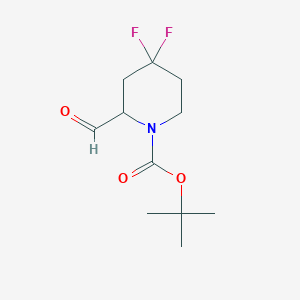
Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.25 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with difluoro and formyl groups, and a tert-butyl ester group. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Formylation: The formyl group is introduced using formylation reagents like formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or a strong acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Sodium cyanoborohydride, sodium triacetoxyborohydride, methanol.
Substitution: Nucleophiles like amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 4,4-difluoro-2-carboxypiperidine-1-carboxylate.
Reduction: 4,4-difluoro-2-formylpiperidine-1-carboxylate amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but with an oxo group instead of a formyl group.
Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but without the difluoro groups.
Uniqueness: Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate is unique due to the presence of both difluoro and formyl groups, which impart distinct chemical properties and reactivity compared to its analogs.
This compound's versatility and unique chemical properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses highlights its importance in advancing research and development across multiple fields.
Propiedades
Fórmula molecular |
C11H17F2NO3 |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3 |
Clave InChI |
XONOUUIJDKOXRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


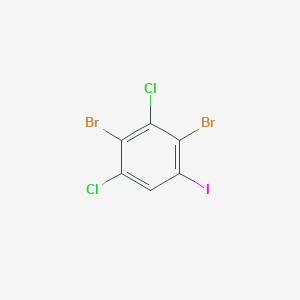
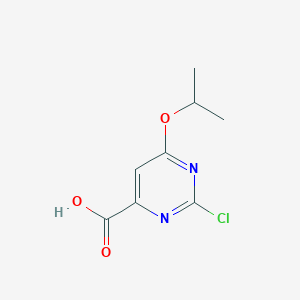
![6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
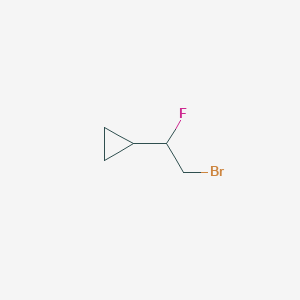
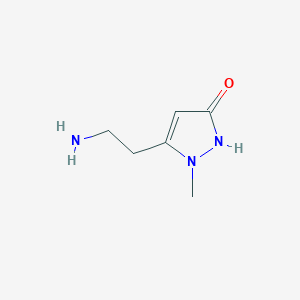
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
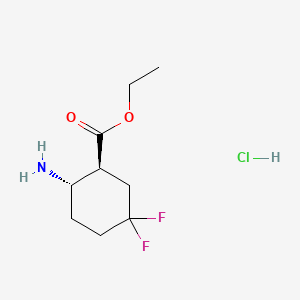
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
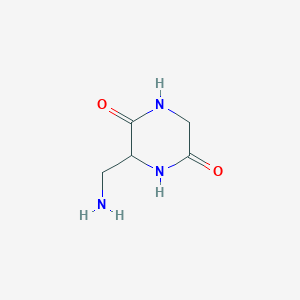
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)
